An In-depth Technical Guide to H-Tyr(Tos)-OH: Chemical Properties, Structure, and Application
An In-depth Technical Guide to H-Tyr(Tos)-OH: Chemical Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of O-Tosyl-L-tyrosine (H-Tyr(Tos)-OH), a key protected amino acid derivative utilized in peptide synthesis and broader organic chemistry. The guide delves into its chemical structure, physicochemical properties, and the critical role of the tosyl protecting group. Detailed protocols for its application in solid-phase peptide synthesis (SPPS) and subsequent deprotection are provided, underpinned by an understanding of the reaction mechanisms. This document serves as a vital resource for researchers and professionals in drug development and chemical synthesis, offering both foundational knowledge and practical insights into the effective use of this versatile compound.
Introduction
L-tyrosine, a proteinogenic amino acid, possesses a reactive phenolic hydroxyl group that necessitates protection during many chemical syntheses to prevent unwanted side reactions.[1] O-Tosyl-L-tyrosine, commonly abbreviated as H-Tyr(Tos)-OH, is a derivative where this hydroxyl group is masked by a p-toluenesulfonyl (tosyl) group. This strategic protection renders the tyrosine side chain inert to many reaction conditions, particularly the coupling steps in peptide synthesis, while allowing for its selective removal at a later stage. The stability and cleavage characteristics of the tosyl group make H-Tyr(Tos)-OH and its N-protected analogues, such as Fmoc-Tyr(Tos)-OH, indispensable tools in the synthesis of complex peptides and other pharmaceutical compounds.[2][3]
Chemical Structure and Physicochemical Properties
The structure of H-Tyr(Tos)-OH combines the chiral backbone of L-tyrosine with the bulky and electron-withdrawing tosyl group attached to the phenolic oxygen. This modification significantly alters the electronic and steric properties of the tyrosine side chain.
IUPAC Name: (2S)-2-amino-3-[4-(tosyloxy)phenyl]propanoic acid
Chemical Structure:
Figure 1: Chemical structure of H-Tyr(Tos)-OH.
Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₇NO₅S | |
| Molecular Weight | 335.4 g/mol | |
| CAS Number | 159505-46-1 | |
| Appearance | White to off-white solid | General observation for similar compounds |
| Solubility of L-Tyrosine (Parent Compound) | Sparingly soluble in water (0.45 g/L at 25°C). Insoluble in absolute alcohol, ether, and acetone. Soluble in alkaline solutions and dilute mineral acids. | |
| Melting Point of L-Tyrosine (Parent Compound) | Decomposes at 343 °C |
Note: The solubility of H-Tyr(Tos)-OH is expected to be lower in aqueous solutions compared to L-tyrosine due to the hydrophobic nature of the tosyl group, but it should exhibit increased solubility in organic solvents like dichloromethane (DCM), dimethylformamide (DMF), and alcohols.
Spectroscopic Characteristics (Predicted)
While experimental spectra for H-Tyr(Tos)-OH are not widely published, the expected spectroscopic characteristics can be predicted based on its structure.
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¹H NMR: The spectrum would show characteristic signals for the L-tyrosine backbone protons (α-H, β-CH₂). The aromatic region would be more complex than that of L-tyrosine, displaying two sets of doublets for the tyrosine phenyl ring and another two sets of doublets for the tosyl group's phenyl ring. A singlet corresponding to the methyl protons of the tosyl group would be observed around 2.4 ppm.
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¹³C NMR: The spectrum would reveal signals for all 16 carbon atoms. The carbons of the tosyl group and the tosyl-bearing carbon of the tyrosine ring would be deshielded and appear at characteristic chemical shifts.
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FT-IR: The spectrum would exhibit characteristic absorption bands for the amino acid functional groups (N-H stretching, C=O stretching of the carboxylic acid). Additionally, strong absorptions corresponding to the sulfonyl group (S=O stretching) would be present, typically in the regions of 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show the molecular ion peak [M+H]⁺ at m/z 336.1. Common fragmentation patterns would involve the loss of the tosyl group or fragments from the amino acid backbone.
The Tosyl Protecting Group: A Strategic Choice
The p-toluenesulfonyl (tosyl) group is a robust protecting group for hydroxyl and amino functionalities.[4] Its utility stems from a balance of stability under a variety of reaction conditions and the availability of reliable methods for its removal.
Mechanism of Protection
The tosyl group is typically introduced by reacting the hydroxyl group of tyrosine with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as triethylamine or pyridine. The base deprotonates the hydroxyl group, forming a more nucleophilic phenoxide that attacks the electrophilic sulfur atom of TsCl, displacing the chloride ion.
Figure 2: General mechanism for the tosylation of the tyrosine hydroxyl group.
Rationale for Use in Peptide Synthesis
In the context of Fmoc-based solid-phase peptide synthesis (SPPS), the side chain protecting group must be stable to the basic conditions used for Fmoc removal (typically 20% piperidine in DMF) and cleavable under conditions that do not degrade the peptide. The tosyl group on the tyrosine side chain fulfills these criteria, offering stability during the iterative coupling and deprotection cycles.
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of a tosyl-protected tyrosine residue into a growing peptide chain follows the standard protocols of Fmoc-SPPS. The N-terminus of the H-Tyr(Tos)-OH must first be protected, typically with an Fmoc group, to yield Fmoc-Tyr(Tos)-OH for use in the synthesis.
Experimental Protocol: Incorporation of Fmoc-Tyr(Tos)-OH
This protocol outlines the manual coupling of Fmoc-Tyr(Tos)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
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Peptide-resin with a free amine terminus
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Fmoc-Tyr(Tos)-OH
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Coupling reagents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-hydroxybenzotriazole)
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Base: N,N-Diisopropylethylamine (DIPEA)
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Solvent: N,N-Dimethylformamide (DMF)
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Washing solvents: DMF, Dichloromethane (DCM)
Procedure:
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Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
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Fmoc Deprotection (if applicable): If the resin-bound peptide is N-terminally Fmoc-protected, treat the resin with 20% piperidine in DMF (2 x 10 minutes) to expose the free amine. Wash the resin thoroughly with DMF (5x) and DCM (3x), followed by DMF (3x).
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Activation of Fmoc-Tyr(Tos)-OH: In a separate vessel, dissolve Fmoc-Tyr(Tos)-OH (3 equivalents relative to the resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in a minimal amount of DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
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Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
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Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, repeat the coupling step.
Figure 3: Workflow for the incorporation of Fmoc-Tyr(Tos)-OH in SPPS.
Cleavage of the Tosyl Protecting Group
The removal of the tosyl group from the tyrosine side chain is typically performed concurrently with the final cleavage of the peptide from the resin and the removal of other side-chain protecting groups. However, specific reductive methods can also be employed for selective deprotection.
Reductive Cleavage: Sodium in Liquid Ammonia
A classic and effective method for cleaving tosyl groups is through a dissolving metal reduction using sodium in liquid ammonia.[5] This method is particularly useful when other acid-labile protecting groups need to be preserved.
Mechanism: The reaction proceeds via a single-electron transfer from the sodium metal to the aromatic ring of the tosyl group, leading to the cleavage of the sulfur-oxygen bond.
Experimental Protocol:
Caution: This procedure involves handling liquid ammonia and sodium metal, which are hazardous. It must be performed in a well-ventilated fume hood by trained personnel with appropriate safety precautions.
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Setup: Assemble a three-necked flask equipped with a dry ice/acetone condenser, a gas inlet, and a stopper.
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Condensation of Ammonia: Cool the flask to -78 °C (dry ice/acetone bath) and condense anhydrous ammonia gas into the flask.
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Dissolution of Peptide: Dissolve the tosyl-protected peptide in a suitable co-solvent (e.g., anhydrous THF or dioxane) and add it to the liquid ammonia.
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Addition of Sodium: Add small, freshly cut pieces of sodium metal to the stirred solution until a persistent deep blue color is observed, indicating an excess of solvated electrons.
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Reaction: Maintain the blue color by adding more sodium if necessary and allow the reaction to proceed for 1-2 hours.
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Quenching: Quench the reaction by the cautious addition of a proton source, such as solid ammonium chloride or methanol, until the blue color disappears.
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Evaporation and Work-up: Allow the ammonia to evaporate overnight in the fume hood. The remaining residue can then be dissolved in water, and the deprotected peptide can be purified by standard methods such as HPLC.
Figure 4: Simplified representation of the reductive cleavage of the tosyl group.
Conclusion
H-Tyr(Tos)-OH is a cornerstone building block in the synthesis of tyrosine-containing peptides. The strategic use of the tosyl protecting group allows for the selective masking of the reactive phenolic hydroxyl group, ensuring the fidelity of peptide chain elongation. This technical guide has provided a detailed examination of the chemical properties and structure of H-Tyr(Tos)-OH, alongside practical, step-by-step protocols for its incorporation into peptides via SPPS and the subsequent cleavage of the tosyl group. A thorough understanding of the principles and methodologies outlined herein will empower researchers and drug development professionals to effectively utilize this important synthetic tool in their pursuit of novel therapeutics and complex molecular architectures.
References
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Chem-Impex. (n.d.). Fmoc-O-allyl-L-tyrosine. Retrieved from [Link]
- Rice, K. C. (1977). Organic Chemistry of L-Tyrosine. 1. General Synthesis of Chiral Piperazines from Amino Acids. The Journal of Organic Chemistry, 42(9), 1584-1587.
-
PubChem. (n.d.). L-Tyrosine. Retrieved from [Link]
-
Wikipedia. (2024, January 12). Tyrosine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. Retrieved from [Link]
-
T3DB. (n.d.). L-Tyrosine (T3D4371). Retrieved from [Link]
-
Aapptec. (n.d.). H-Tyr(Tos)-OH, O-Tosyl-L-tyrosine[159505-46-1]. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000158). Retrieved from [Link]
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161-214.
- du Vigneaud, V., & Behrens, O. K. (1937). The Reductive Cleavage of the Tosyl Group from Certain Tosylamino Acids by Means of Sodium in Liquid Ammonia. Journal of Biological Chemistry, 117(1), 27-36.
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Wikipedia. (2023, December 29). Tosyl group. Retrieved from [Link]
